molecular formula C17H16N4O2 B3007774 N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide CAS No. 899947-02-5

N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide

Cat. No.: B3007774
CAS No.: 899947-02-5
M. Wt: 308.341
InChI Key: BFCPTFGRBGGMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide is a synthetic organic compound designed for research purposes, integrating two pharmacologically significant motifs: an indole ring and a phenyl-urea-acetamide structure. The indole nucleus is a privileged scaffold in medicinal chemistry, known for its diverse biological activities . Indole derivatives have demonstrated a broad spectrum of potential therapeutic properties in scientific research, including antiviral , anti-inflammatory , anticancer , and antihyperglycemic effects . Specifically, compounds featuring a urea bridge, similar to the one in this molecule, have been investigated as potent and selective agonists for the human Formyl-Peptide Receptor 2 (FPR2), a G-protein coupled receptor implicated in the regulation of innate immunity and inflammatory responses . The presence of the acetamide group is another feature common in bioactive molecules, with some indole-acetamide derivatives showing promising inhibitory activity against enzymes like α-amylase, which is a target for managing postprandial hyperglycemia . The specific research value of this compound lies in its unique molecular architecture, which may be explored for various biochemical and pharmacological applications. Potential research directions include investigating its interactions with immunomodulatory receptors like FPR2, screening for metabolic enzyme inhibition, or studying its effects in cellular models of inflammation and cancer. Researchers can utilize this compound as a key intermediate for further chemical synthesis or as a tool compound for probing biological pathways. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(1H-indol-3-ylcarbamoylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-11(22)19-12-5-4-6-13(9-12)20-17(23)21-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCPTFGRBGGMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide typically involves the reaction of 1H-indole-3-carboxylic acid with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide serves as a valuable building block in organic synthesis. Its unique structural features allow it to be utilized in the synthesis of more complex molecules. The compound can undergo various chemical reactions, including:

  • Oxidation : The indole moiety can be oxidized to form derivatives such as indole-3-carboxylic acid.
  • Reduction : It can be reduced using agents like lithium aluminum hydride, yielding reduced indole derivatives.
  • Substitution Reactions : Electrophilic substitution can occur on the indole ring, facilitating the introduction of various functional groups.

The compound's reactivity makes it an important reagent in synthetic organic chemistry, enabling the development of new materials and pharmaceuticals.

Biological Applications

Research has indicated that this compound exhibits potential biological activities:

  • Antitumor Activity : Similar compounds have shown effectiveness against solid tumors, particularly colorectal and lung cancers. The compound's structure may contribute to its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Antiviral Properties : Some studies suggest that derivatives of indole compounds can exhibit antiviral activities, potentially making this compound a candidate for further investigation in antiviral drug development .
  • Anti-inflammatory Effects : The compound may interact with G protein-coupled receptors (GPCRs), which are critical in mediating inflammatory responses. This interaction could lead to therapeutic applications in treating inflammatory diseases .

Medicinal Chemistry

The medicinal chemistry potential of this compound is significant:

  • Drug Development : Its unique structure allows for modifications that enhance bioactivity and selectivity toward specific molecular targets. For instance, modifications have been made to improve its efficacy against carbonic anhydrase isoforms, which are implicated in various diseases including cancer .
  • Case Studies : Research has demonstrated that related compounds exhibit promising results in preclinical trials for treating conditions such as cancer and inflammation. For example, studies on similar indole derivatives have shown marked antitumor activity against human solid tumors .

Industrial Applications

In addition to its biological significance, this compound is also explored for industrial applications:

  • Material Science : The compound's structural properties make it suitable for developing new materials with specific functionalities.
  • Pharmaceutical Manufacturing : As a precursor in the synthesis of pharmaceuticals, it contributes to the production of drugs targeting a range of health conditions.

Mechanism of Action

The mechanism of action of N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. This compound may act by inhibiting specific enzymes or receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and their impact on molecular properties:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features
N-(3-(3-(1H-Indol-3-yl)ureido)phenyl)acetamide C17H15N3O2 Phenyl + urea + indole + acetamide 293.33 Urea bridge enhances H-bonding capacity
2-(1H-Indol-3-yl)-N-phenylacetamide () C16H14N2O Phenyl + acetamide + indole (no urea) 250.30 Simpler structure; lacks urea linkage
N-(3-Nitrophenyl)acetamide () C8H8N2O2 Nitro group on phenyl ring 164.16 Electron-withdrawing nitro group alters reactivity
N-(1H-Indol-3-yl)acetamide () C10H10N2O Indole + acetamide (no phenyl or urea) 174.20 Minimalist structure; limited steric bulk
N-(3-(3-(4-Methoxyphenyl)ureido)phenyl)acetamide () C16H17N3O3 Methoxyphenyl instead of indole in urea bridge 299.33 Methoxy group enhances lipophilicity
(a) Antioxidant Activity
  • Hydroxyimino-substituted Indole Acetamides (): Derivatives like 3j and 3a showed potent antioxidant activity in DPPH and FRAP assays due to halogen substituents (e.g., –Cl, –F) on the phenyl ring, which stabilize radical intermediates .
(b) Cytotoxicity
  • N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide (): Exhibited moderate cytotoxicity, attributed to the oxoethyl group’s electron-withdrawing effects .
  • Trifluoroacetyl-Indolyl Acetamides (): Fluorinated derivatives (e.g., 4f , 4g ) demonstrated enhanced bioactivity in pLDH assays, likely due to increased metabolic stability from trifluoroacetyl groups .

Key Research Findings

Urea vs.

Substituent Effects: Electron-withdrawing groups (e.g., –NO2 in ) increase reactivity but may reduce bioavailability due to polarity . Methoxy groups () improve lipophilicity, aiding membrane penetration .

Fluorine Substitution : Trifluoroacetyl groups () enhance metabolic stability and potency, though they may introduce toxicity risks .

Biological Activity

N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide, a compound featuring an indole moiety, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's structure comprises an indole ring, a ureido group, and an acetamide moiety, which contributes to its biological activity. Indole derivatives are known for their ability to interact with various biological targets, influencing multiple biochemical pathways.

Indole derivatives like this compound exhibit their biological effects through several mechanisms:

  • Receptor Binding : These compounds can bind with high affinity to multiple receptors, modulating signaling pathways.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as α-amylase, which is crucial in carbohydrate metabolism.
  • Antimicrobial Activity : The compound has demonstrated efficacy against various pathogens, including bacteria and fungi.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Against Mycobacterium tuberculosis : A study highlighted the synthesis of related indole compounds that showed promising activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) indicating effective bactericidal activity at low concentrations .
  • General Antibacterial and Antifungal Properties : The compound has been evaluated for its activity against various bacterial strains, including Staphylococcus epidermidis and Candida albicans, showing moderate to strong inhibition .

Antioxidant and Antihyperglycemic Effects

Indole derivatives have been investigated for their antioxidant properties. One study reported that related compounds exhibited good to moderate inhibition against α-amylase, suggesting potential antihyperglycemic effects . The antioxidant activity was assessed using DPPH and ABTS radical scavenging assays, demonstrating the ability to neutralize reactive oxygen species.

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Study Biological Activity Findings
AntimycobacterialEffective against Mtb with low toxicity in mammalian cells.
Antioxidant & AntihyperglycemicInhibits α-amylase with IC50 values comparable to standard drugs.
Antibacterial & AntifungalExhibited MIC values of 7.80 µg/mL against S. epidermidis; moderate antifungal activity against C. albicans.

Case Studies

  • Antimycobacterial Efficacy :
    A series of 1H-indoles were synthesized and tested for their ability to inhibit Mtb growth. Among these compounds, one exhibited significant bactericidal activity at concentrations close to its MIC, demonstrating time-dependent kill kinetics similar to first-line drugs like rifampicin .
  • Antioxidant Potential :
    In vitro studies on various indole derivatives showed that they could effectively scavenge free radicals, indicating their potential as therapeutic agents in oxidative stress-related conditions .

Q & A

Q. What are the recommended synthetic routes for N-(3-(3-(1H-indol-3-yl)ureido)phenyl)acetamide, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving urea coupling and acetamide formation. For example:
  • Step 1 : React 3-aminoacetophenone with acetic anhydride in the presence of a base (e.g., pyridine) to form N-(3-acetylphenyl)acetamide .
  • Step 2 : Introduce the indole-urea moiety via coupling with 1H-indol-3-yl isocyanate under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
    Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to remove unreacted intermediates. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm the urea linkage (NH protons at δ 8.5–9.5 ppm) and acetamide carbonyl (δ 168–170 ppm) .
  • FT-IR : Validate urea (C=O stretch at ~1640 cm⁻¹) and acetamide (N–H bend at ~1550 cm⁻¹) functional groups .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z 364.2) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :
  • Antioxidant Activity : Use DPPH radical scavenging (IC50 calculation) and FRAP assays .
  • Anticancer Potential : Conduct MTT assays on EGFR-overexpressing cell lines (e.g., A549 lung cancer), comparing IC50 values to reference inhibitors like gefitinib .

Advanced Research Questions

Q. What structural modifications enhance this compound's selectivity for EGFR mutants?

  • Methodological Answer :
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring to improve binding to mutant EGFR (e.g., L858R/T790M). Compound 8b (fluoro-substituted analog) showed an IC50 of 14.8 nM against EGFR mutants .
  • Hydrogen Bonding : Optimize urea linker geometry to interact with Thr790 and Met793 residues via molecular docking (e.g., Schrödinger Suite) .

Q. How do molecular dynamics simulations clarify interactions between this compound and formyl-peptide receptors (FPRs)?

  • Methodological Answer :
  • Receptor Docking : Use homology models of FPR2 to predict binding poses. The indole moiety may engage in π-π stacking with Phe257, while the urea group forms hydrogen bonds with Arg126 .
  • Enantiomer Studies : Synthesize (R)- and (S)-enantiomers and compare agonist activity via calcium flux assays (e.g., FLIPR Tetra System) .

Q. What analytical strategies resolve contradictions in structure-activity relationship (SAR) data for indole-urea derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compile IC50 data across studies and identify outliers using statistical tools (e.g., Grubbs’ test). For example, bulky substituents may improve potency in cell-based assays but reduce solubility .
  • Free-Wilson Analysis : Deconstruct activity contributions of substituents (e.g., methoxy vs. nitro groups) using QSAR software (e.g., MOE) .

Q. How can researchers validate the compound’s metabolic stability in preclinical models?

  • Methodological Answer :
  • In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolites via LC-MS/MS .
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates (e.g., P450-Glo Assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.